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Compound of Interest

Compound Name: Boc-L-Alaninol

Cat. No.: B558388

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Boc-L-alaninol (tert-butyl N-[(2S)-1-hydroxypropan-2-yljcarbamate), a key chiral building block
in peptide synthesis and pharmaceutical development. This document is intended for
researchers, scientists, and drug development professionals, offering detailed spectroscopic
data, experimental protocols, and a workflow for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-L-alaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Coupling
. . L Number of _
Solvent Shift (d) in Multiplicity Constant (J) Assignment
_ Protons

ppm in Hz
DMSO-ds 6.48-6.51 d 1H NH
4.56-4.59 m 1H OH
3.47-3.61 m 1H CH
3.26-3.45 m 1H CH:
3.11-3.18 m 1H CH:
1.47 S 9H C(CHs)3
0.85-0.96 d 3H CHCHs

13C NMR (Carbon NMR) Data

Note: Experimental 13C NMR data for Boc-L-alaninol is not readily available in the searched
literature. The following data is for the closely related compound, N-Boc-L-alanine methyl ester
in CDCIs, and serves as a reference for expected chemical shifts.

Chemical Shift (d) in ppm Assignment (Reference Predicted Assignment (Boc-
(Reference Compound) Compound) L-alaninol)
174.2 CO-OCHs -
155.4 CO-0O'Bu Carbonyl (C=0) of Boc group
Quaternary carbon of Boc
79.9 C(CHs)s3
group
52.3 OCHs -
49.1 CH(CHs) Methine (CH)
28.3 C(CHs3)3 Methyls of Boc group
18.7 CH(CHs) Methyl (CHs)

- - Methylene (CH20H)
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Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands from the Attenuated Total

Reflectance (ATR) IR spectrum of N-(tert-Butoxycarbonyl)-L-alaninol.

Wavenumber (cm™1)

Intensity

Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3250 Strong, Broad N-H stretch (amide)

2975-2850 Medium-Strong C-H stretch (alkane)

1685 Strong C=0 stretch (urethane
carbonyl)

~1520 Strong N-H bend (amide II)

~1160 Strong C-O stretch (urethane)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum of Boc-L-alaninol is expected to show a molecular ion peak and

characteristic fragmentation patterns, primarily involving the loss of the Boc group.

m/z Relative Intensity Assignment
176.1281 Moderate [M+H]* (Protonated Molecule)
) [M - CaHs + H]* (Loss of
120.0811 High .
isobutylene)
[M - C4aHoO + H]* (Loss of tert-
102.0913 High butanol) or [M - CsHsO2 + H]*
followed by rearrangement
) [M - CsHoO2 + H]* (Loss of
76.0757 High
Boc group)
57.0704 Very High [CaHo]* (tert-butyl cation)
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Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of Boc-L-alaninol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

1H and 3C NMR Acquisition:

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

e For H NMR, a standard single-pulse experiment is used. The spectral width is set to cover
the range of 0-10 ppm. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2
seconds.

e For 3C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to cover
the range of 0-200 ppm. A larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are often required due to the lower natural abundance and
longer relaxation times of the 13C nucleus.

o The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for
1H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):
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» Dissolve a small amount (a few milligrams) of Boc-L-alaninol in a volatile solvent such as
dichloromethane or methanol.

» Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr) or the crystal of an ATR accessory.

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.
IR Spectrum Acquisition:
e Record a background spectrum of the clean, empty salt plate or ATR crystal.

o Place the sample-coated plate in the spectrometer's sample holder or press the solid film on
the ATR crystal.

e Acquire the sample spectrum over the range of 4000-400 cm~1. Typically, 16 to 32 scans are
co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)
Sample Preparation (Electrospray lonization - ESI):

o Prepare a stock solution of Boc-L-alaninol at a concentration of approximately 1 mg/mL in a
suitable solvent such as methanol or acetonitrile.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of 0.1% formic acid to promote protonation.

ESI-MS Acquisition:

e The analysis is performed on a mass spectrometer equipped with an electrospray ionization
source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-
resolution mass measurements.
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e The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10
pL/min.

e The ESI source parameters (e.g., capillary voltage, source temperature, and nebulizing gas
flow) are optimized to achieve a stable signal and minimize in-source fragmentation.

» Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range
appropriate for the expected ions (e.g., m/z 50-500).

o For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]*) is mass-
selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon
or nitrogen) to generate product ion spectra.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound such as Boc-L-alaninol.
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Synthesis & Purification

Synthesis of
Boc-L-alaninol

Y

Purification
(e.g., Chromatography)

Spectrgscopic Apalysis

v A
NMR Spectroscopy
(tH, =C) IR Spectroscopy \\2

Data Interprjetation

\ 4 \A

Purity Assessment Structure Confirmation
1 I
1

Final Report &
Documentation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Boc-L-alaninol.

 To cite this document: BenchChem. [Spectroscopic Data of Boc-L-alaninol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558388#boc-I-alaninol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b558388?utm_src=pdf-body-img
https://www.benchchem.com/product/b558388?utm_src=pdf-body
https://www.benchchem.com/product/b558388#boc-l-alaninol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b558388#boc-l-alaninol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b558388#boc-l-alaninol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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